N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide is an organic compound characterized by its complex structure, which includes an amino group, a chlorophenyl group, and a dichlorophenoxy moiety. Its molecular formula is , and it has a molecular weight of approximately 373.67 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique functional groups that can interact with various biological targets .
Chemical Characterization: Based on its structure, the compound belongs to a class of organic molecules known as butan amides. Amides are a fundamental functional group in biochemistry and are involved in various biological processes . However, the specific properties and functionalities of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide haven't been extensively documented in scientific literature.
Search for Research Articles: Scientific databases like ScienceDirect or PubMed Central can be helpful in finding recent research on this specific compound. However, a preliminary search in these databases yielded no significant results as of April 13, 2024. This suggests that N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide might be a relatively new compound or one that hasn't been widely explored in scientific research yet.
Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while lithium aluminum hydride and sodium borohydride are typical reducing agents .
Research indicates that N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Its structural components may enhance its interaction with specific enzymes or receptors, contributing to its potential therapeutic effects. The mechanisms of action are likely related to the compound's ability to bind to biological targets, influencing various cellular pathways .
The synthesis of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide typically involves several key steps:
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide has several applications:
Studies investigating the interactions of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide with various biological targets have shown promising results. These interactions may involve binding to specific receptors or enzymes, leading to modifications in biological pathways that could be harnessed for therapeutic purposes. Further research is ongoing to explore these interactions in greater detail and to identify potential clinical applications .
Several compounds share structural similarities with N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide. Here are some examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | Contains a methoxy group instead of dichlorophenoxy | |
| N-(3-Amino-4-chlorophenyl)-2-(p-tolyloxy)butanamide | Features a p-tolyloxy group | |
| N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide | Contains bulky tert-pentyl groups enhancing lipophilicity |
These compounds illustrate the diversity within this chemical class while highlighting the unique properties of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide due to its specific functional groups and their potential implications in biological activity .
The synthesis of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide requires careful selection of precursors to achieve optimal yield and purity. The rational design approach focuses on identifying readily available starting materials with appropriate functional groups for efficient coupling reactions .
The primary precursors include 3-amino-4-chloroaniline as the amine nucleophile and 2,4-dichlorophenol as the phenoxy component. These compounds provide the necessary functional groups for nucleophilic substitution reactions while maintaining the desired electronic properties [3] [4]. The selection of 4-chlorobutanoyl chloride as the acylating agent enables efficient amide bond formation through its high reactivity toward nucleophiles [5].
Alternative precursors such as 4-bromobutanoic acid and 2,4-dichlorophenoxyacetic acid offer different synthetic routes with varying reaction conditions and yields. The choice of precursor depends on factors including commercial availability, cost, and compatibility with reaction conditions [7].
| Precursor | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Role in Synthesis | Reactivity |
|---|---|---|---|---|---|
| 3-amino-4-chloroaniline | C6H7ClN2 | 142.59 | 21214-18-4 | Amine nucleophile | Nucleophilic substitution |
| 2,4-dichlorophenol | C6H4Cl2O | 163.00 | 120-83-2 | Phenol nucleophile | Nucleophilic substitution |
| 4-chlorobutanoyl chloride | C4H6ClO2 | 122.55 | 4635-59-0 | Acyl chloride electrophile | Acylation agent |
| 4-bromobutanoic acid | C4H7BrO2 | 167.00 | 2623-87-2 | Carboxylic acid precursor | Carboxylic acid activation |
The stepwise synthesis approach involves sequential reactions to build the target molecule systematically. Method A employs the direct coupling of 3-amino-4-chloroaniline with 4-chlorobutanoyl chloride in dichloromethane using triethylamine as base at temperatures ranging from 0°C to room temperature over 12-24 hours [8] . This method achieves yields of 68-85% with high purity products.
Method B utilizes 2,4-dichlorophenol and 4-bromobutanoic acid in dimethylformamide with potassium carbonate as base at 80-100°C for 8-16 hours, yielding 55-75% of the desired product . The stepwise approach allows for better control of reaction conditions and enables optimization of each individual step.
One-pot synthesis methods offer advantages in terms of reduced reaction time and simplified work-up procedures. The simultaneous addition of all reactants in tetrahydrofuran with appropriate base catalysts at 60-80°C for 6-12 hours yields 60-80% of the target compound [11] [12]. While yields may be lower compared to stepwise methods, the reduced number of purification steps makes this approach attractive for large-scale synthesis.
Environmental considerations have led to the development of green chemistry alternatives using water-based solvents and eco-friendly catalysts. These methods typically employ water-ethanol mixtures at 40-60°C for 4-8 hours, achieving yields of 45-65% [13] [14]. Although yields are lower, the reduced environmental impact and safer reaction conditions make these approaches valuable for sustainable synthesis.
| Synthesis Method | Starting Materials | Reaction Conditions | Reported Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Stepwise Synthesis (Method A) | 3-amino-4-chloroaniline + 4-chlorobutanoyl chloride | DCM, NEt3, 0°C to RT, 12-24h | 68-85 | High purity, controlled conditions | Multiple steps, work-up |
| Stepwise Synthesis (Method B) | 2,4-dichlorophenol + 4-bromobutanoic acid | DMF, K2CO3, 80-100°C, 8-16h | 55-75 | Mild conditions, broad scope | Harsh conditions, side reactions |
| One-Pot Synthesis | All reactants simultaneously | THF, Base, 60-80°C, 6-12h | 60-80 | Reduced steps, time-efficient | Lower selectivity |
| Green Chemistry Approach | Water-based solvents, catalysts | H2O/EtOH, 40-60°C, 4-8h | 45-65 | Environmentally friendly | Lower yields |
The synthesis proceeds through several key intermediates that influence the overall reaction pathway and product distribution. The initial formation of an acylated intermediate occurs through nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride [15] [16]. This intermediate subsequently undergoes intramolecular cyclization or further substitution reactions depending on the reaction conditions.
The phenoxy intermediate formation involves nucleophilic substitution of the chlorine atom by the phenoxide anion, which is generated in situ through deprotonation of the phenol by the base catalyst [17]. The stability and reactivity of these intermediates are crucial for achieving high yields and selectivity.
Base catalysts play a crucial role in facilitating the reaction by deprotonating the amine and phenol components, thereby increasing their nucleophilicity. Triethylamine, potassium carbonate, and 4-dimethylaminopyridine are commonly employed bases, each offering different advantages in terms of reactivity and selectivity [18] [19].
Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole are utilized in carbodiimide-mediated coupling reactions to activate carboxylic acids toward amide formation [20]. These reagents enable mild reaction conditions and high yields while minimizing side reactions.
Temperature optimization is critical for achieving optimal yields while minimizing side reactions. The optimal temperature range of 80-120°C balances reaction rate with selectivity, as higher temperatures increase reaction rates but may lead to decomposition or unwanted side reactions [21] . Solvent selection significantly impacts reaction outcome, with polar aprotic solvents like dichloromethane, dimethylformamide, and tetrahydrofuran favoring the desired reaction pathway.
Reaction time optimization involves balancing complete conversion with potential side reactions that may occur during extended reaction periods. The optimal reaction time of 8-24 hours provides sufficient time for complete conversion while minimizing degradation reactions [24]. Concentration effects show that moderate concentrations (0.1-0.5 M) optimize yields by reducing intermolecular side reactions while maintaining adequate reaction rates.
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Safety Considerations |
|---|---|---|---|---|
| Temperature | 80-120°C | Higher temp increases rate | Moderate temp reduces side reactions | Thermal decomposition at high temp |
| Solvent | DCM, DMF, THF | Polar solvents favor reaction | Aprotic solvents improve selectivity | Solvent toxicity and flammability |
| Catalyst | NEt3, DMAP, K2CO3 | Base catalysts essential | Strong bases may cause decomposition | Base corrosivity |
| Reaction Time | 8-24 hours | Longer time improves yield | Extended time may reduce selectivity | Prolonged exposure risks |
Column chromatography using ethyl acetate-hexane solvent systems (1:1 to 3:1) provides effective separation with recovery yields of 75-90% and purities of 95-98% [25] [26]. The method requires 2-4 hours for completion and offers good scalability for moderate quantities. Solid-phase extraction using C18 cartridges with methanol-water gradients achieves 70-85% recovery with 90-95% purity in 30-60 minutes [27].
High-performance liquid chromatography purification yields the highest purity products (>99%) with 85-98% recovery, though the method is limited by high cost and poor scalability [28]. Preparative thin-layer chromatography offers moderate purification efficiency (90-95% purity) with 65-85% recovery but is limited to small-scale applications.
Recrystallization from ethanol-water mixtures (80:20) provides excellent recovery yields (80-95%) with high purity (98-99%) and good scalability [29] [30]. The method requires 24-48 hours but offers low cost and minimal equipment requirements. Crystallization from mixed solvents (ethanol-water-acetone) achieves similar results (85-95% recovery, 98-99% purity) but requires longer crystallization times (48-72 hours).
Sublimation under reduced pressure provides high purity products (95-98%) but with moderate recovery (50-70%) and limited scalability [31]. The method is particularly useful for removing low-boiling impurities and achieving very high purity standards.
| Purification Method | Eluent/Solvent System | Recovery Yield (%) | Purity Achieved (%) | Time Required | Cost | Scalability |
|---|---|---|---|---|---|---|
| Column Chromatography | EtOAc/Hexane (1:1 to 3:1) | 75-90 | 95-98 | 2-4 hours | Moderate | Good |
| Recrystallization | Ethanol/Water (80:20) | 80-95 | 98-99 | 24-48 hours | Low | Excellent |
| HPLC Purification | MeCN/H2O gradient | 85-98 | 99+ | 30-60 minutes | High | Limited |
| Liquid-Liquid Extraction | DCM/NaHCO3 (aq) | 60-80 | 85-90 | 1-2 hours | Low | Excellent |
Comprehensive analytical characterization is essential for confirming product identity and assessing purity. Proton nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, with expected signals for aromatic protons (7.0-8.0 ppm) and aliphatic protons (2.0-4.0 ppm) [32] [33]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework with aromatic carbons (120-160 ppm) and aliphatic carbons (20-60 ppm).
Mass spectrometry analysis confirms molecular weight (M+H = 374.66) with high accuracy and provides fragmentation patterns for structure elucidation [34]. Infrared spectroscopy identifies functional groups including N-H stretches (3300-3500 cm⁻¹) and C=O stretches (1650-1680 cm⁻¹) [35]. Melting point determination (145-150°C) provides a simple purity assessment method.
High-performance liquid chromatography analysis ensures purity assessment with single peak detection and quantification of impurities . Elemental analysis confirms elemental composition (C: 51.3%, H: 4.0%, N: 7.5%) for additional identity verification.
| Analytical Method | Parameter Analyzed | Expected Result | Accuracy | Cost | Time Required |
|---|---|---|---|---|---|
| 1H NMR | Proton environment | Aromatic (7.0-8.0), aliphatic (2.0-4.0) | High | Moderate | 30-60 min |
| 13C NMR | Carbon framework | Aromatic (120-160), aliphatic (20-60) | High | High | 60-120 min |
| Mass Spectrometry | Molecular weight | M+H = 374.66 | Very High | High | 10-30 min |
| IR Spectroscopy | Functional groups | N-H (3300-3500), C=O (1650-1680) | Moderate | Low | 10-20 min |
| Melting Point | Purity/Identity | 145-150°C | Moderate | Very Low | 30-60 min |
Industrial-scale synthesis requires optimization of reaction conditions to maximize efficiency while maintaining safety and environmental standards. Continuous flow chemistry approaches offer advantages for large-scale production with improved heat and mass transfer, reduced reaction times (2-6 hours), and yields of 75-95% [37] [38]. The continuous operation enables better process control and reduced waste generation.
Economic considerations include raw material costs, energy requirements, and waste disposal expenses. The selection of readily available and cost-effective starting materials significantly impacts the overall production economics [39]. Process intensification through microwave-assisted synthesis reduces reaction times to 10-30 minutes while achieving yields of 70-90%, though equipment costs may be higher.
Safety considerations for industrial synthesis include proper handling of corrosive reagents, inert atmosphere requirements, and thermal management during scale-up [40]. Environmental impact assessment encompasses solvent selection, waste minimization, and energy consumption optimization.
Structural analogs of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide provide insights into structure-activity relationships and synthetic accessibility. N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide (CAS: 51461-11-1) represents a bulkier analog with enhanced lipophilicity but increased synthetic complexity due to steric hindrance [41] [42].
The propanamide analog N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide (CAS: 852678-54-7) demonstrates how chain length affects biological activity, with reported herbicidal properties [43]. Positional isomers such as N-(4-Amino-2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide show how subtle structural changes can significantly impact synthesis and biological activity.
Simplified analogs like N-(3-Amino-4-chlorophenyl)-4-(2-methylphenoxy)butanamide exhibit reduced synthetic complexity but weaker biological activity, highlighting the importance of the dichlorophenoxy substitution pattern [44]. The mono-chloro analog N-(3-Amino-4-chlorophenyl)-4-(4-chlorophenoxy)butanamide represents an intermediate complexity compound with moderate activity profiles.
| Compound | CAS Number | Molecular Weight | Structural Difference | Reported Activity | Synthesis Difficulty | Commercial Availability |
|---|---|---|---|---|---|---|
| N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide | 1020058-53-0 | 373.66 | Target compound | Under investigation | Moderate | Research grade |
| N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide | 51461-11-1 | 445.04 | Bulky tert-pentyl groups | Moderate antimicrobial | High (steric hindrance) | Limited availability |
| N-(3-Amino-4-chlorophenyl)-2-(2,4-dichlorophenoxy)propanamide | 852678-54-7 | 359.63 | Propanamide instead of butanamide | Herbicidal activity | Moderate | Research grade |
| N-(4-Amino-2-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide | Not assigned | 373.66 | Amino/chloro positions swapped | Not reported | Moderate | Not available |
The comparative analysis reveals that the target compound represents an optimal balance between synthetic accessibility and structural complexity. The 2,4-dichlorophenoxy substitution pattern appears crucial for biological activity, while the butanamide chain length provides appropriate pharmacokinetic properties. The synthesis difficulty is moderate compared to more complex analogs, making it suitable for both research and potential industrial applications.